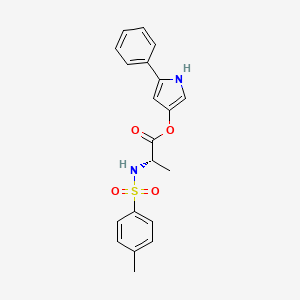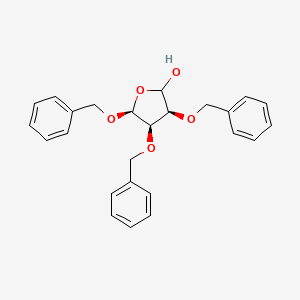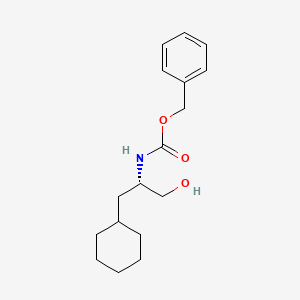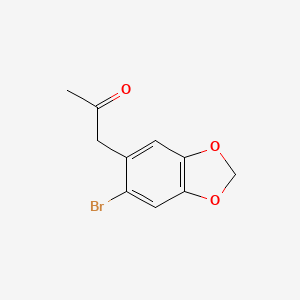
1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone is an organic compound that features a brominated benzodioxole ring attached to a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of a propanone group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position on the benzodioxole ring. The subsequent step involves the reaction of the brominated intermediate with a suitable propanone derivative under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone involves its interaction with specific molecular targets and pathways. The brominated benzodioxole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The propanone group may also play a role in the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Shares the brominated benzodioxole core but differs in the functional group attached.
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one: Similar structure with a methoxy group instead of bromine.
1-(6-Chlorobenzo[d][1,3]dioxol-5-yl)propan-2-one: Chlorine atom replaces the bromine atom.
Uniqueness: 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions .
Propriétés
Numéro CAS |
43197-28-0 |
|---|---|
Formule moléculaire |
C₁₀H₉BrO₃ |
Poids moléculaire |
257.08 |
Nom IUPAC |
1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-one |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4H,2,5H2,1H3 |
SMILES |
CC(=O)CC1=CC2=C(C=C1Br)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)
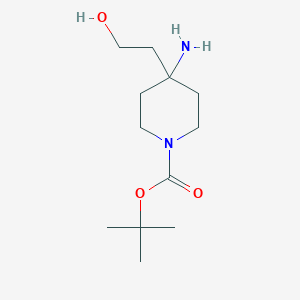
![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)
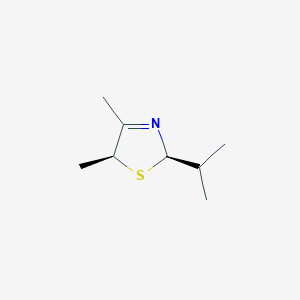
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)
